molecular formula C13H9BrFNO2S B15061283 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

Cat. No.: B15061283
M. Wt: 342.19 g/mol
InChI Key: WFSOYCQKGCBLCD-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, bromo, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .

Scientific Research Applications

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .

Comparison with Similar Compounds

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromo group, which may affect its reactivity and biological activity.

    1-(Benzylsulfanyl)-5-chloro-4-fluoro-2-nitrobenzene: Contains a chloro group instead of bromo, which can influence its chemical properties and applications.

    1-(Benzylsulfanyl)-5-bromo-4-chloro-2-nitrobenzene: Contains both bromo and chloro groups, offering different reactivity patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C13H9BrFNO2S

Molecular Weight

342.19 g/mol

IUPAC Name

1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

WFSOYCQKGCBLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br

Origin of Product

United States

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